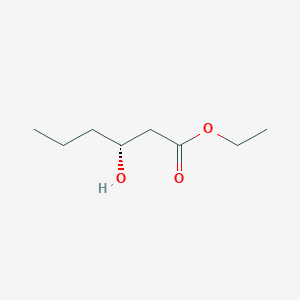
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2 . It has a molecular weight of 209.67 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride consists of 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure visualization was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride are not fully detailed in the search results. It’s known that the compound has a molecular weight of 209.67 g/mol . More specific properties like boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Quinolin-2(1H)-one Derivatives
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has been used in the synthesis of quinolin-2(1H)-one derivatives . Quinolin-2(1H)-one derivatives are a class of compounds that have shown potential in various areas of medicinal chemistry, including as anti-cancer, anti-microbial, and anti-inflammatory agents.
Reactant for Milrinone Analogs
This compound has been used as a reactant for the synthesis of Milrinone analogs . Milrinone is a medication used to treat heart failure and these analogs could potentially offer improved therapeutic options.
Synthesis of Tetrahydronaphthalene Derivatives
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is also a reactant for the synthesis of Tetrahydronaphthalene derivatives . These derivatives are known for their wide range of biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties.
Quorum Sensing Modulators
The compound has been used in the synthesis of Quorum sensing modulators . Quorum sensing is a system of stimulus and response correlated to population density, which is used by bacteria to coordinate gene expression according to the density of their population.
Anti-Helicobacter Pylori Activity Molecules
It has been used in the synthesis of molecules with selective anti-Helicobacter pylori activity . Helicobacter pylori is a type of bacteria that can cause stomach ulcers and even stomach cancer, so these molecules could potentially be used in the treatment of these conditions.
Orally Active M1 mAChR Agonists
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride has been used in the synthesis of orally active M1 mAChR agonists . These agonists are potential therapeutic agents for the treatment of Alzheimer’s disease.
Aza Derivatives of Phytoalexin for Antibacterial Activity
The compound has been used in the synthesis of Aza derivatives of phytoalexin for antibacterial activity . Phytoalexins are antimicrobial substances synthesized by plants that are under attack by pathogens.
Piperazine-Containing Drugs
Lastly, Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is often found in piperazine-containing drugs approved by the FDA . The piperazine moiety is frequently used in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
Wirkmechanismus
Target of Action
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is a chemical compound used in the synthesis of various derivatives It has been used in the synthesis of milrinone analogs, which are known to target phosphodiesterase-3 (pde3) in cardiac cells .
Mode of Action
As a reactant for the synthesis of milrinone analogs, it may contribute to the inhibition of pde3, leading to an increase in intracellular calcium in cardiac cells .
Biochemical Pathways
Inhibition of PDE3 prevents the breakdown of cAMP, leading to increased levels of cAMP and subsequent enhancement of cardiac contractility .
Result of Action
Its use in the synthesis of milrinone analogs suggests that it may contribute to the increase in intracellular calcium in cardiac cells, enhancing cardiac contractility .
Eigenschaften
IUPAC Name |
ethyl 4-aminopiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-2-12-7(11)9-3-5-10(8)6-4-9;/h2-6,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZAVRDHPWVEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)


![2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol](/img/structure/B3287298.png)








